REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:11]=[CH:12][C:13]3[N:14]=[CH:15][NH:16][C:17](=O)[C:18]=3[N:19]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].P(Cl)(Cl)([Cl:23])=O.N1C(C)=CC=CC=1C>C1(C)C=CC=CC=1>[Cl:23][C:17]1[C:18]2[N:19]=[C:10]([C:4]3[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([CH3:1])[CH:3]=3)[CH:11]=[CH:12][C:13]=2[N:14]=[CH:15][N:16]=1
|
Name
|
|
Quantity
|
1.41 mmol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1OC)C=1C=CC=2N=CNC(C2N1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.23 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.23 mmol
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 16 hours until a black solution
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
After evaporation to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with a saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (the mobile phase
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)C=CC(=N2)C2=CC(=C(C=C2)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |